molecular formula C24H31N5OS B2502320 N-cycloheptyl-1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1114876-91-3

N-cycloheptyl-1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide

Cat. No. B2502320
CAS RN: 1114876-91-3
M. Wt: 437.61
InChI Key: NUDDNFDDYOZLDK-UHFFFAOYSA-N
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Description

“N-cycloheptyl-1-(7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide” is a condensed derivative of pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines . These compounds are part of a larger class of chemical compounds known as condensed heterocyclic systems containing a pyridine ring . They are widely used in the treatment of various diseases and have diverse physiological actions .


Synthesis Analysis

The synthesis of these compounds is based on 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile . Substitution reactions are conducted in the 3rd and 4th positions of 7,8-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one . The synthesis can also be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .


Molecular Structure Analysis

The molecular structure of these compounds is complex, with a pyridine ring as a key component . The pyridine ring is part of a larger condensed heterocyclic system .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include substitution reactions in the 3rd and 4th positions of 7,8-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one . Other reactions involve the heating of 3-amino-thiophene-2-carboxamides with triethyl orthoformate or formic acid .

Scientific Research Applications

Neurotropic Activity

The compound has been studied for its neurotropic activity . In vivo studies in rats and mice have shown that certain derivatives of the compound have an anticonvulsant effect of antagonism with corazole . This suggests potential applications in the treatment of neurological disorders such as epilepsy.

Anxiolytic Effects

Four selected compounds, including the one , have been found to have anxiolytic and behavior activating effects . This indicates a potential use in the treatment of anxiety disorders.

Interaction with GABA A Receptor

Molecular docking of the synthesized compounds was performed to predict their interaction with the GABA A receptor . This interaction could potentially be exploited in the development of drugs targeting this receptor, which plays a key role in inhibitory neurotransmission in the brain.

Central Nervous System Diseases

Functionalized thieno [2,3-b]pyridines, which include the compound , are used in the treatment of central nervous system diseases . This suggests a broad range of potential applications in neurology and psychiatry.

Inhibitors of C-terminal Hydrolase L1 (UCH-L1)

The compound could potentially be used as an inhibitor of C-terminal hydrolase L1 (UCH-L1) . UCH-L1 is a protein implicated in neurodegenerative diseases, and inhibitors of this protein could have therapeutic applications.

Antimicrobial Agents

Thieno [2,3-b]pyridines are promising for the design of antimicrobial agents . This suggests that the compound could potentially be used in the development of new antibiotics.

Antitumor Agents

Thieno [2,3-b]pyridines are also promising for the design of antitumor agents . This indicates a potential application in cancer therapy.

Synthesis of Fused Polycyclic Heterocycles

The compound is promising as a starting material for the preparation of fused polycyclic heterocycles . These structures are of interest in medicinal chemistry due to their wide range of biological activities.

Future Directions

The future directions for these compounds could involve further exploration of their neurotropic activity, as well as their potential use in the treatment of various diseases . The search for new, more effective, and low-toxic anticonvulsant compounds, including those with extended psychotropic properties, continues to be very relevant .

properties

IUPAC Name

N-cycloheptyl-1-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5OS/c1-15-13-16(2)27-24-19(15)20-21(31-24)22(26-14-25-20)29-11-9-17(10-12-29)23(30)28-18-7-5-3-4-6-8-18/h13-14,17-18H,3-12H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDDNFDDYOZLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=NC=N3)N4CCC(CC4)C(=O)NC5CCCCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide

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